4-Chloroquinoline-7-carboxylic acid CAS number 49713-58-8 properties
4-Chloroquinoline-7-carboxylic acid CAS number 49713-58-8 properties
An In-depth Technical Guide to 4-Chloroquinoline-7-carboxylic acid (CAS: 49713-58-8)
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. Within this class, 4-Chloroquinoline-7-carboxylic acid stands out as a versatile and strategically important building block.[1] Its unique arrangement of functional groups—a reactive chlorine atom at the 4-position, a carboxylic acid at the 7-position, and the quinoline nitrogen—provides three distinct points for chemical modification. This trifecta of reactivity allows for the systematic construction of complex molecular architectures and the fine-tuning of physicochemical properties essential for drug development. This guide provides a comprehensive overview of the core properties, spectroscopic profile, synthesis, reactivity, and safe handling of 4-Chloroquinoline-7-carboxylic acid, offering field-proven insights for its effective utilization in research and development.
Core Physicochemical and Safety Profile
Accurate characterization is the foundation of all subsequent experimental work. The properties of 4-Chloroquinoline-7-carboxylic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 49713-58-8 | [1][2] |
| Molecular Formula | C₁₀H₆ClNO₂ | [1][3] |
| Molecular Weight | 207.62 g/mol | [1][3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 189 - 192 °C | [4] |
| Storage Conditions | Store at 2-8°C, tightly sealed in a dry, well-ventilated place. | [1][5][6] |
| InChI Key | VMGVGPMZWPOPJP-UHFFFAOYSA-N | [6] |
| Solubility | Data not widely available; expected to be soluble in polar organic solvents like DMSO and DMF. | [6][7] |
GHS Safety and Handling
As with any chlorinated heterocyclic compound, appropriate safety measures are critical. The compound is classified with specific hazards that demand rigorous handling protocols.
| Hazard Statement | Code | Description | Source(s) |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | [3] |
| Eye Irritation | H319 | Causes serious eye irritation. | [3] |
Precautionary Measures:
-
P280: Wear protective gloves, protective clothing, and eye/face protection.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Handling: All manipulations should be performed in a certified chemical fume hood.[3] Avoid dust formation and inhalation. Prevent contact with skin and eyes.
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[3]
-
Decomposition: Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[3][8]
Spectroscopic and Analytical Profile
A thorough understanding of the spectroscopic signature of 4-Chloroquinoline-7-carboxylic acid is essential for reaction monitoring and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum provides a clear fingerprint of the quinoline core. The electron-withdrawing nature of the chlorine atom, the carboxylic acid, and the ring nitrogen deshields the aromatic protons, shifting them downfield.
Caption: Structure of 4-Chloroquinoline-7-carboxylic acid with proton numbering.
-
¹H NMR (Expected, in DMSO-d₆):
-
~13.5 ppm (s, 1H): The carboxylic acid proton (-COOH) will appear as a broad singlet far downfield.
-
~8.9 ppm (d, 1H): H2, a doublet due to coupling with H3. It is significantly deshielded by the adjacent ring nitrogen.
-
~8.5 ppm (s, 1H): H8, a singlet (or narrow doublet) adjacent to the carboxylic acid group.
-
~8.2 ppm (d, 1H): H5, a doublet from the benzene portion of the ring system.
-
~8.0 ppm (d, 1H): H6, a doublet of doublets, coupled to H5 and H8.
-
~7.8 ppm (d, 1H): H3, a doublet coupled to H2.
-
Infrared (IR) Spectroscopy
The IR spectrum is dominated by absorptions from the carboxylic acid and the aromatic system.
-
3300-2500 cm⁻¹ (broad): Characteristic O-H stretch of a hydrogen-bonded carboxylic acid.[9]
-
~3100 cm⁻¹ (sharp, weak): Aromatic C-H stretching.[10]
-
1760-1690 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid carbonyl group.[9]
-
1600-1450 cm⁻¹ (multiple bands): Aromatic C=C and C=N ring stretching vibrations.[10]
-
1320-1210 cm⁻¹ (strong): C-O stretching of the carboxylic acid.[9]
-
~850-750 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (MS)
In mass spectrometry, the molecule will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
Molecular Ion (M⁺): Expected at m/z 207 and 209.
-
Key Fragmentation Pathways:
-
[M-OH]⁺: Loss of a hydroxyl radical (m/z 190/192).
-
[M-COOH]⁺: Loss of the entire carboxyl group via decarboxylation (m/z 162/164). This is a common fragmentation for aromatic carboxylic acids.[11]
-
Synthesis and Chemical Reactivity
This compound is not just a final product but a versatile intermediate. Its reactivity is governed by its three key functional regions.
Proposed Synthesis Route
A plausible and industrially relevant synthesis can be adapted from the classic Gould-Jacobs reaction, which is a powerful method for constructing the quinoline core.
Key Reactivity Hubs
The synthetic utility of 4-Chloroquinoline-7-carboxylic acid stems from the differential reactivity of its functional groups.
Caption: Key reactivity sites of 4-Chloroquinoline-7-carboxylic acid.
-
Nucleophilic Aromatic Substitution (SₙAr) at C4: The chlorine at the C4 position is highly activated towards displacement by nucleophiles. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate. This reaction is the cornerstone of its use, allowing for the facile introduction of amines, alcohols, and thiols to build libraries of 4-substituted quinolines.[12] The synthesis of the antimalarial drug chloroquine relies on a similar substitution on 4,7-dichloroquinoline.[13]
-
Carboxylic Acid Derivatization at C7: The carboxylic acid group is a versatile handle for modification. It can be readily converted into esters, amides, or other derivatives using standard organic chemistry protocols.[14] This position is often used to modulate solubility, introduce new pharmacophores, or create a linkage point for conjugation to other molecules.
-
N-Oxidation of the Quinoline Ring: Treatment with an oxidizing agent like m-CPBA can convert the quinoline nitrogen to an N-oxide.[12][14] This transformation alters the electronic properties of the ring and can be used to direct further functionalization, particularly at the C2 position.[12]
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The 4-aminoquinoline scaffold, directly accessible from 4-chloroquinoline precursors, is a well-established pharmacophore in the design of protein kinase inhibitors. The quinoline ring system serves as an excellent "hinge-binding" motif, forming hydrogen bonds with the backbone of the kinase hinge region.
Caption: General workflow for developing a kinase inhibitor.
In this design paradigm:
-
The 4-amino group , installed via SₙAr, acts as the hydrogen bond donor to the kinase hinge.
-
The quinoline ring itself occupies a hydrophobic pocket.
-
The 7-carboxylic acid provides a crucial attachment point to introduce larger, more complex side chains that can interact with solvent-exposed regions of the kinase, thereby enhancing potency and selectivity.
Exemplar Experimental Protocol: Synthesis of a 4-Anilinoquinoline Derivative
This protocol describes a representative SₙAr reaction, a cornerstone experiment for utilizing this building block.
Objective: To synthesize N-phenyl-4-aminoquinoline-7-carboxylic acid via nucleophilic aromatic substitution.
Materials:
-
4-Chloroquinoline-7-carboxylic acid (1.0 eq)
-
Aniline (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Hexanes
-
1M Hydrochloric Acid
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloroquinoline-7-carboxylic acid (1.0 eq).
-
Reagent Addition: Add NMP to dissolve the starting material (approx. 0.5 M concentration). Add aniline (1.2 eq) followed by DIPEA (2.5 eq).
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality Insight: The high temperature is necessary to overcome the activation energy for the SₙAr reaction. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion.
-
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction: Wash the organic layer with 1M HCl (to remove excess aniline and DIPEA), followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by trituration with a mixture of ethyl acetate and hexanes or by column chromatography on silica gel to yield the desired 4-anilinoquinoline product.
Conclusion
4-Chloroquinoline-7-carboxylic acid (CAS 49713-58-8) is a high-value chemical intermediate whose utility is rooted in its predictable and versatile reactivity. The ability to selectively functionalize the C4-chloro, C7-carboxyl, and quinoline nitrogen positions makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, spectroscopic characteristics, and reactivity, as outlined in this guide, empowers researchers to harness its full potential in the rational design and synthesis of novel therapeutic agents.
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- Sigma-Aldrich. Safety Data Sheet for a related compound.
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- MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
- Baxendale Group, Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- Selleck Chemicals. Quinoline-4-carboxylic acid | CAS 486-74-8.
- Michigan State University. Table of Characteristic IR Absorptions.
- PMC, NIH. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
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